molecular formula C9H10O2 B13981371 Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid CAS No. 37907-00-9

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid

Cat. No.: B13981371
CAS No.: 37907-00-9
M. Wt: 150.17 g/mol
InChI Key: XMKBNWBWVVVYRW-UHFFFAOYSA-N
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Description

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid is a bicyclic compound featuring a norbornene-like framework with a strained bridgehead carboxylic acid group. Its structure combines a seven-membered bicyclic system (5.1.0) with conjugated double bonds at positions 2 and 4, conferring unique electronic and steric properties. This compound is synthesized via cyclopropanation or transition-metal-catalyzed reactions, as evidenced by its use in forming acetyl derivatives (e.g., 8-acetylbicyclo[5.1.0]octane with 90% yield) . Its reactivity in organometallic contexts, such as iron-complex-mediated nucleophilic additions, highlights its versatility in synthetic chemistry .

Properties

CAS No.

37907-00-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid

InChI

InChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h1-4,6-8H,5H2,(H,10,11)

InChI Key

XMKBNWBWVVVYRW-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2C1C2C(=O)O

Origin of Product

United States

Preparation Methods

Organometallic Complex-Mediated Synthesis

One of the most authoritative routes to bicyclo[5.1.0]octa-2,4-diene derivatives, including the carboxylic acid variant, involves the use of (bicyclo[5.1.0]octadienyl)iron(1+) cations as key intermediates. This method was extensively studied by Wallock and Donaldson (2004) in The Journal of Organic Chemistry.

  • Key Step : The addition of carbon and heteroatom nucleophiles to (bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ cations (where L = CO or PPh₃) proceeds via nucleophilic attack at the dienyl terminus opposite the iron center. This results in 6-substituted bicyclo[5.1.0]octa-2,4-diene iron complexes.

  • Decomplexation : Subsequent decomplexation of these organoiron intermediates yields bicyclo[5.1.0]octa-2,4-diene derivatives, including the targeted carboxylic acid after oxidative cleavage and ester hydrolysis steps.

  • Synthetic Sequence : For example, oxidative cleavage of N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide with RuCl₃/NaIO₄ followed by esterification and hydrolysis afforded cis-2-(2'-carboxycyclopropyl)glycine (CCG-III), structurally related to this compound, in an overall yield of 43% over eight steps starting from cyclooctatetraene iron complexes.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Intermediates Reaction Conditions Yield / Notes Reference
Organometallic (Fe) Complex-Mediated (bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ cations, nucleophiles Nucleophilic addition, oxidative cleavage (RuCl₃/NaIO₄), esterification, hydrolysis 43% overall yield over 8 steps; stereospecific; allows isotopic labeling
Decarboxylative Halogenation (Barton esters) N-acyloxy-2-pyridinethiones, halogen donors (BrCCl₃, CCl₄) Thermal or photochemical initiation Mild conditions; broad functional group tolerance; potential for halide substitution on bicyclic acids
Esterification & Salt Formation Diethylaminoethanol, acid chloride derivatives Standard esterification protocols Formation of stable esters and hydrochloride salts; characterized by MS and spectroscopic methods

Chemical Reactions Analysis

Types of Reactions: Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The carboxylic acid group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • Bicyclo[4.1.0]heptane-7-carboxylic acid : A smaller bicyclic system (4.1.0) with a carboxylic acid group.
  • Bicyclo[4.2.0]octa-2,4-diene derivatives : Larger bicyclic systems with differing bridge configurations.
  • Bicyclo[3.2.0]heptane-2-carboxylic acid : A heteroatom-containing variant (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) with pharmaceutical relevance .

Thermodynamic Stability

Thermodynamic data from Lange’s Handbook reveal distinct stability trends:

Compound Phase ΔH°f (kJ/mol)
Bicyclo[5.1.0]octane Gas -16.6
Bicyclo[4.1.0]heptane Liquid -36.7
Bicyclo[2.2.2]octane Crystal -146.9

The lower enthalpy of formation for bicyclo[2.2.2]octane indicates higher stability due to reduced angle strain, whereas bicyclo[5.1.0]octane’s moderate stability arises from its intermediate ring strain.

Reactivity in Rearrangements

Bicyclo[5.1.0]octa-2,5-diene derivatives undergo Cope rearrangements via concerted mechanisms, as shown by DFT studies . In contrast, bicyclo[4.2.0]octa-2,4-diene derivatives exhibit divergent reactivity due to altered conjugation and strain. Heteroatom substitution (e.g., oxa/aza) in analogues further modulates activation barriers and reaction pathways .

Data Tables

Table 1: Thermodynamic Properties of Bicyclic Compounds

Compound Phase ΔH°f (kJ/mol)
Bicyclo[5.1.0]octane Gas -16.6
Bicyclo[4.1.0]heptane Liquid -36.7
Bicyclo[2.2.2]octane Crystal -146.9

Research Findings

  • Stability vs. Reactivity Trade-off : Despite lower thermodynamic stability compared to bicyclo[2.2.2]octane, bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid’s strain enhances its reactivity in cycloadditions and rearrangements .
  • Pharmaceutical Relevance : Heteroatom-containing analogues (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) are prioritized in drug development due to crystallinity and purity standards .

Biological Activity

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid (BCOCA) is a bicyclic compound that has garnered attention for its potential biological activities. This article discusses its biological activity, synthesis, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

BCOCA is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological systems. The molecular formula of BCOCA is C8H10O2C_8H_{10}O_2, and its structure can be represented as follows:

  • Molecular Structure :
Bicyclo 5 1 0 octa 2 4 diene 8 carboxylic acid\text{Bicyclo 5 1 0 octa 2 4 diene 8 carboxylic acid}

This compound features a carboxylic acid functional group that is crucial for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of BCOCA derivatives. For instance, a series of bicyclic carboxylic acid derivatives were synthesized and evaluated for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. One derivative exhibited a remarkable IC50 value of 2.6nM2.6\,nM against HeLa cells and 11.2nM11.2\,nM against THP-1 cells, demonstrating strong IDO1 inhibition .

Table 1: Biological Activity of BCOCA Derivatives

CompoundCell TypeIC50 (nM)Inhibition Rate (%)
BCOCA Derivative 9cHeLa2.653.9 (alone), 92.7 (with 5-FU)
BCOCA Derivative XTHP-111.2N/A

The mechanism by which BCOCA exerts its biological effects is primarily through the inhibition of IDO1, which plays a critical role in the metabolism of tryptophan and modulation of immune responses. By inhibiting this enzyme, BCOCA derivatives may enhance the immune response against tumors, making them promising candidates for cancer immunotherapy .

Synthesis of BCOCA

The synthesis of BCOCA involves several key steps:

  • Starting Material : The synthesis typically begins with readily available bicyclic precursors.
  • Functionalization : The introduction of the carboxylic acid group is achieved through various chemical reactions, including oxidation or hydrolysis.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Study on Antitumor Effects

In a notable study involving mice models bearing CT26 tumors, BCOCA derivative 9c was tested both as a standalone treatment and in combination with standard chemotherapy agent 5-fluorouracil (5-FU). The combination treatment resulted in a significant inhibition rate of 92.7%92.7\%, indicating enhanced efficacy compared to either treatment alone .

Interaction Studies

Research has also focused on the interaction of BCOCA with various biomolecules to understand its reactivity and potential side effects in biological systems. These studies are essential for assessing the compound's safety profile and therapeutic window .

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